6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN. It is a brominated derivative of tetrahydronaphthalen-1-amine and is often used in various chemical and pharmaceutical research applications. The compound is typically found in a solid form and is known for its stability under inert atmospheric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-amine derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its parent amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1-amine derivatives.
Reduction: Tetrahydronaphthalen-1-amine.
Substitution: Various substituted tetrahydronaphthalen-1-amine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological receptors. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: The parent compound without the hydrochloride salt.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: A regioisomer with bromine at the 7-position.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: A chloro derivative with similar properties.
Uniqueness
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific bromination at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to other regioisomers and halogenated derivatives .
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQDDKJLYZDHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810069-91-0 | |
Record name | 1-Naphthalenamine, 6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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